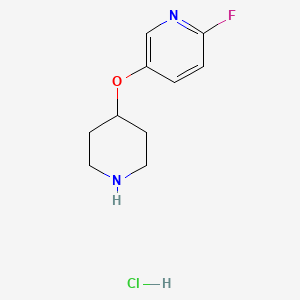

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride

Übersicht

Beschreibung

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride is a fluorinated pyridine derivative. This compound is known for its unique chemical structure, which includes a fluorine atom and a piperidine ring attached to a pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride typically involves the following steps:

Fluorination of Pyridine: The initial step involves the fluorination of pyridine to introduce the fluorine atom at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position of the pyridine ring activates the molecule for nucleophilic substitution due to its electron-withdrawing nature. This reactivity is exploited in coupling reactions:

Example Reaction

In the synthesis of GPR119 agonists, the fluorine atom participates in displacement reactions with aryl halides under basic conditions . For instance:

-

Reagents : 5-Chloro-2-iodopyrimidine, DIEA (base), DMF (solvent)

-

Conditions : 60°C, 4 hours

-

Outcome : Formation of a pyrimidine-substituted derivative via substitution at the fluorine position .

Piperidine Functionalization

The piperidine moiety undergoes alkylation and acylation due to its secondary amine group.

Alkylation Reactions

-

Reagents : Methyl trifluoromethanesulfonate, potassium carbonate (base)

-

Conditions : Room temperature, 2 hours

-

Outcome : Methylation of the piperidine nitrogen to form quaternary ammonium intermediates .

Acylation Reactions

-

Conditions : Room temperature, overnight

-

Outcome : Amide bond formation with substituted benzoic acids, enhancing biological activity .

Reductive Transformations

The piperidine ring can undergo catalytic hydrogenation for debromination or saturation:

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar solvents:

-

Deprotonation : Treated with DIEA or NaOH to liberate the free base for subsequent reactions .

-

Reprotonation : Reacidification with HCl regenerates the stable hydrochloride form .

Comparative Reaction Data

Structural Influences on Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction reactions, makes it valuable in the development of new compounds .

Synthetic Routes

- Typical synthesis involves reacting 2-fluoropyridine with piperidin-4-ol under basic conditions, often using potassium carbonate as a base in solvents like dimethylformamide (DMF) at elevated temperatures. This method can be optimized for industrial applications to enhance yield and purity.

Biological Research

Potential Biological Activities

- Studies indicate that this compound exhibits notable biological activities. These include:

- Anticancer Properties : Research has shown that derivatives of piperidine compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Neuropharmacology : The compound may interact with neurotransmitter systems, making it relevant for research into neurodegenerative diseases like Alzheimer’s . Its structure allows it to potentially cross the blood-brain barrier, enhancing its therapeutic prospects.

Mechanism of Action

- The fluorine atom in the pyridine ring can enhance binding affinity to specific receptors or enzymes, while the piperidinyl group influences solubility and membrane permeability. This dual functionality is critical for its efficacy as a therapeutic agent .

Pharmaceutical Applications

Drug Development

- The compound is being investigated as a precursor for synthesizing pharmaceutical agents. Its derivatives have been explored for their inhibitory effects on enzymes relevant to various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Recent studies have highlighted the synthesis of new piperidine derivatives based on this compound that show improved potency against specific cancer cell lines compared to existing treatments . Additionally, compounds derived from this compound have shown promising results in preliminary trials targeting viral infections, including SARS-CoV-2 .

Industrial Applications

Agrochemicals

- The compound's unique chemical properties make it suitable for developing agrochemicals. Its ability to act as a herbicide or pesticide precursor is an area of ongoing research, aimed at improving agricultural productivity while minimizing environmental impact .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic molecules |

| Biological Research | Anticancer Activity | Induces apoptosis in cancer cells; potential therapeutic agent |

| Pharmaceutical | Drug Development | Precursor for synthesizing pharmaceuticals targeting various diseases |

| Industrial | Agrochemicals | Development of herbicides and pesticides |

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but the compound is believed to modulate various biochemical pathways through its interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine derivative without the piperidine ring.

5-(Piperidin-4-yloxy)pyridine: A pyridine derivative with a piperidine ring but without the fluorine atom.

Uniqueness

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Biologische Aktivität

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

- Chemical Formula : CHClFNO

- CAS Number : 1803567-36-3

- Molecular Weight : 232.69 g/mol

The compound features a fluorine atom at the 2-position and a piperidinyl ether at the 5-position of the pyridine ring, which may enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It acts as an allosteric modulator, particularly influencing receptor activities in the central nervous system (CNS). This modulation can affect neurotransmitter systems, which are crucial for various physiological processes.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to interact with muscarinic acetylcholine receptors, specifically the M4 subtype, which is implicated in cognitive functions and may offer therapeutic benefits for conditions like Alzheimer's disease .

- Inhibition of Efflux Pumps : Similar compounds have demonstrated efficacy in inhibiting bacterial efflux pumps, enhancing the effectiveness of antibiotics against resistant strains such as Staphylococcus aureus by restoring the activity of fluoroquinolones .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit promising antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound's MIC against various strains can be significantly reduced when used in combination with other antibiotics, demonstrating synergistic effects .

Anticancer Properties

The compound has been explored for its potential anticancer activities:

- Cell Line Studies : Initial studies on human cancer cell lines suggest that it may induce apoptosis and inhibit cell proliferation through specific signaling pathways .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-fluoro-5-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKUNNRIOTVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.